2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt)
Overview
Description
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) is a useful research compound. Its molecular formula is C17H21F6N3O5 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nickel-Catalyzed Dicarbofunctionalization
- Application : A study by Xu et al. (2020) described the nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-pyrroline and N-Boc-2-azetine. This method provides a straightforward and efficient way to synthesize fluorinated amino acids and oligopeptides containing pyrrolidine and azetidine, which are significant in pharmacological studies (Xu et al., 2020).
Synthesis for Nicotinic Receptor Study
- Application : Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, via a Stille coupling. This synthesis plays a crucial role in studying nicotinic receptors (Karimi & Långström, 2002).
Cyclodesamination for Polycondensed Heterocycles
- Application : Bogza et al. (1997) explored the cyclodesamination of N-azolyl formamidines, which leads to polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments. This process is important in synthesizing compounds with specific structural features (Bogza et al., 1997).
Azetidinone Analogues Synthesis and Activity
- Application : Chandrashekaraiah et al. (2014) synthesized a series of azetidinone analogues and tested them for their antimicrobial and antituberculosis activities. This study contributes to the understanding of azetidinone derivatives' potential in antibacterial and antituberculosis drug development (Chandrashekaraiah et al., 2014).
Synthesis and Binding Properties for PET Imaging
- Application : Doll et al. (1999) conducted a study on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. This compound shows promise for PET imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).
Properties
IUPAC Name |
N-methyl-2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2C2HF3O2/c1-14-12(17)13(7-9-16-13)6-2-4-11-5-3-8-15-10-11;2*3-2(4,5)1(6)7/h3,5,8,10,16H,2,4,6-7,9H2,1H3,(H,14,17);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYOFMDEMIWMOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCN1)CCCC2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F6N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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